molecular formula C8H14ClNO2 B13865170 N-(3-chloropropyl)oxolane-2-carboxamide

N-(3-chloropropyl)oxolane-2-carboxamide

Cat. No.: B13865170
M. Wt: 191.65 g/mol
InChI Key: ATAJICGKGQDZKP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropropyl)oxolane-2-carboxamide typically involves the reaction of oxolane-2-carboxylic acid with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality. Post-reaction, the compound is typically purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropropyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

N-(3-chloropropyl)oxolane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloropropyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloropropyl)oxolane-2-carboxamide is unique due to its specific structural features, such as the 3-chloropropyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

N-(3-chloropropyl)oxolane-2-carboxamide

InChI

InChI=1S/C8H14ClNO2/c9-4-2-5-10-8(11)7-3-1-6-12-7/h7H,1-6H2,(H,10,11)

InChI Key

ATAJICGKGQDZKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NCCCCl

Origin of Product

United States

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